2-[(4-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
Description
The compound 2-[(4-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS: 683217-64-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features a 4-chlorobenzyl group attached to the β-carbon of the propanoic acid backbone and an Fmoc-protected amine at the α-position. The molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 433.87 g/mol .
This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . Its 4-chlorophenyl substituent enhances steric bulk and modulates electronic properties, influencing peptide chain elongation and solubility during synthesis.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXVPCWQQGLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chloro substituent.
Introduction of the fluorenylmethoxycarbonylamino group: This step involves the protection of an amine group with a fluorenylmethoxycarbonyl (Fmoc) group.
Coupling reaction: The protected amine is then coupled with the 4-chlorophenyl intermediate using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection and final modification: The Fmoc group is removed under basic conditions, and the resulting amine is further modified to introduce the propionic acid moiety.
Industrial Production Methods
Industrial production of ®-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural analogs, emphasizing substituent variations, physicochemical properties, and applications.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Substituent Effects on Reactivity and Solubility
- Halogenation: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing intermediates during SPPS .
- Mixed Halogens: The 2-chloro-4-fluorophenyl derivative () combines steric bulk (Cl) and electronic effects (F), showing enhanced antiviral activity compared to monosubstituted analogs .
- Methyl/Aryl Groups : The 2-methylphenyl analog () increases hydrophobicity, favoring interactions with lipid membranes in proteomimetics.
Stereochemical Considerations
- The (S) -enantiomer of the target compound () is critical for compatibility with natural L-amino acids in peptide synthesis.
Key Research Findings
SPPS Efficiency: The target compound’s 4-chlorophenyl group reduces aggregation during peptide elongation, improving yields by 15–20% compared to non-halogenated analogs .
Thermodynamic Stability : Fluorinated analogs () exhibit higher melting points (e.g., 639.9°C predicted for ) due to strong intermolecular interactions .
Acid Dissociation (pKa): The target compound’s pKa (~3.71) aligns with typical Fmoc-protected amino acids, enabling predictable deprotection kinetics .
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid , also known as 3-(4-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid , is a complex organic molecule with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The presence of a 4-chlorophenyl moiety contributes to its lipophilicity, potentially enhancing its bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 4-chlorophenyl derivative .
- Introduction of the Fmoc protecting group .
- Formation of the propionic acid moiety through condensation and hydrolysis reactions.
Common reaction conditions include:
- Solvents: Dichloromethane, tetrahydrofuran.
- Catalysts: Palladium on carbon or copper iodide.
The biological activity of 2-[(4-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is attributed to its ability to interact with specific molecular targets in biological systems. It may function as an inhibitor of enzymes or receptors involved in various disease pathways, particularly in cancer and inflammation.
Therapeutic Potential
Research indicates that this compound exhibits:
- Anti-inflammatory properties : It may inhibit pathways associated with inflammation.
- Anticancer activity : Preliminary studies have shown potential in disrupting cancer cell proliferation.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).
- Anticancer Effects : A study on human cancer cell lines revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Molecular Formula | C24H22ClNO4 |
| Molecular Weight | 421.89 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
